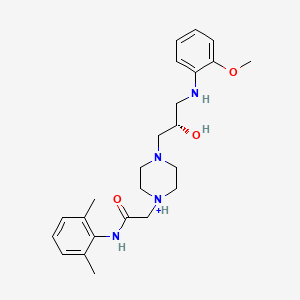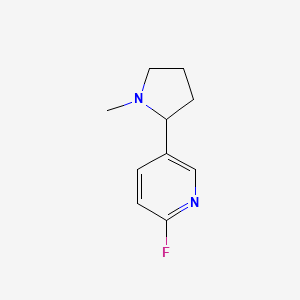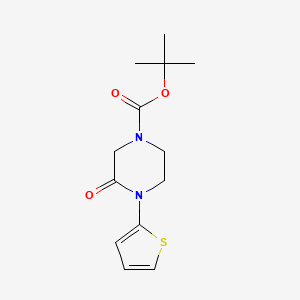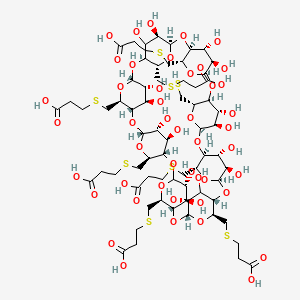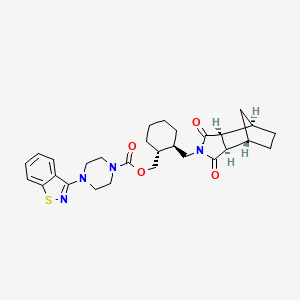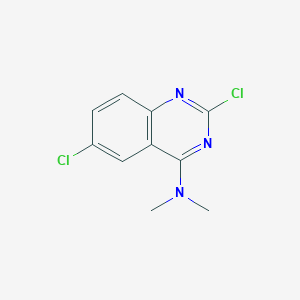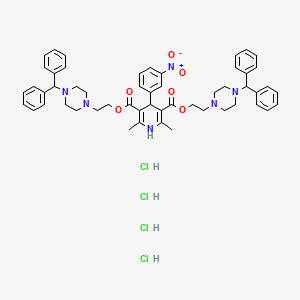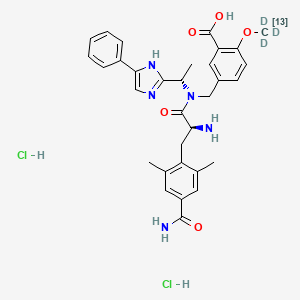
Eluxadoline-13C,d3 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eluxadoline-13C,d3 Dihydrochloride is a stable isotope-labeled compound used in scientific research. It is a derivative of eluxadoline, a medication primarily used to treat irritable bowel syndrome with diarrhea (IBS-D). The compound is labeled with carbon-13 and deuterium, which makes it useful in various analytical and pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of eluxadoline-13C,d3 dihydrochloride involves multiple steps, starting from the basic structure of eluxadoline. The process includes the incorporation of carbon-13 and deuterium isotopes at specific positions in the molecule. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the incorporation of these isotopes.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production also adheres to stringent regulatory standards to ensure the quality and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Eluxadoline-13C,d3 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated analogs.
Applications De Recherche Scientifique
Eluxadoline-13C,d3 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used in analytical studies to understand the behavior of eluxadoline and its derivatives.
Biology: Helps in studying the metabolic pathways and interactions of eluxadoline in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of eluxadoline.
Industry: Employed in the development of new drugs and therapeutic agents.
Mécanisme D'action
Eluxadoline-13C,d3 dihydrochloride exerts its effects by acting on opioid receptors in the gastrointestinal tract. It functions as a mixed mu-opioid receptor agonist and delta-opioid receptor antagonist. This dual action helps in reducing intestinal contractility and normalizing stress-induced acceleration of upper gastrointestinal transit, making it effective in treating IBS-D .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eluxadoline: The parent compound, used for treating IBS-D.
Loperamide: Another opioid receptor agonist used for treating diarrhea.
Diphenoxylate: Similar to loperamide, used for treating diarrhea.
Uniqueness
Eluxadoline-13C,d3 dihydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in detailed analytical and pharmacokinetic studies. The incorporation of carbon-13 and deuterium allows for precise tracking and analysis in various research applications, providing insights that are not possible with the non-labeled compound.
Propriétés
Formule moléculaire |
C32H37Cl2N5O5 |
|---|---|
Poids moléculaire |
646.6 g/mol |
Nom IUPAC |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-(trideuterio(113C)methoxy)benzoic acid;dihydrochloride |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1/i4+1D3;; |
Clé InChI |
YFUUQKJOCLQHMZ-CCWBFCFDSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)CN([C@@H](C)C2=NC=C(N2)C3=CC=CC=C3)C(=O)[C@H](CC4=C(C=C(C=C4C)C(=O)N)C)N)C(=O)O.Cl.Cl |
SMILES canonique |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
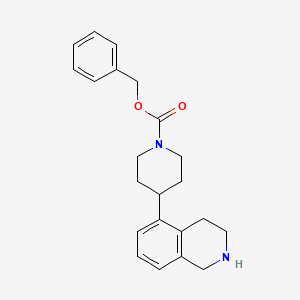
![6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)

![(8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843707.png)
